3-Chloro-1-pyridin-4-ylmethyl-1H-indazole

Purity Quality Control Procurement

3-Chloro-1-pyridin-4-ylmethyl-1H-indazole (CAS 885272-01-5) is a differentiated indazole scaffold combining a 3-chloro substituent with an N1-pyridin-4-ylmethyl group—critical for ATP-competitive kinase inhibitor programs. The 3-chloro handle enables late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling diversification, while the pyridin-4-ylmethyl moiety mimics the adenine ring of ATP, as validated in pan-Pim inhibitor research. At 97% purity and available in multi-gram quantities, this building block streamlines SAR exploration. Order now.

Molecular Formula C13H10ClN3
Molecular Weight 243.69 g/mol
CAS No. 885272-01-5
Cat. No. B1423879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-pyridin-4-ylmethyl-1H-indazole
CAS885272-01-5
Molecular FormulaC13H10ClN3
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2CC3=CC=NC=C3)Cl
InChIInChI=1S/C13H10ClN3/c14-13-11-3-1-2-4-12(11)17(16-13)9-10-5-7-15-8-6-10/h1-8H,9H2
InChIKeyLMDFXEYYHGRFIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-pyridin-4-ylmethyl-1H-indazole (CAS 885272-01-5) – Essential Procurement & Characterization Data


3-Chloro-1-pyridin-4-ylmethyl-1H-indazole (CAS 885272-01-5) is an indazole derivative with a molecular formula of C₁₃H₁₀ClN₃ and a molecular weight of 243.69 g/mol . Its structure combines a 3-chloro-1H-indazole core with a pyridin-4-ylmethyl substituent at the N1 position, which confers specific physicochemical and potential biological properties distinct from other indazole analogs [1]. The compound is a solid at room temperature with a predicted boiling point of 433.1±30.0°C and a calculated density of 1.3±0.1 g/cm³ .

Why Generic Substitution Fails: Critical Differences Between 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole and Its Closest Analogs


3-Chloro-1-pyridin-4-ylmethyl-1H-indazole (CAS 885272-01-5) is not simply interchangeable with other indazole derivatives due to its unique combination of a 3-chloro substituent and an N1-pyridin-4-ylmethyl group. While the indazole scaffold is common, substitution at the 3-position with chlorine alters electronic properties and reactivity , and the N1-pyridin-4-ylmethyl group introduces a basic nitrogen that can participate in hydrogen bonding and coordinate with metal ions . These structural features directly influence solubility, target binding, and synthetic utility, making the compound a distinct entity rather than a mere variant.

Product-Specific Quantitative Evidence Guide: 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole


Purity Comparison: 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole vs. 3-Chloro-1H-indazole

3-Chloro-1-pyridin-4-ylmethyl-1H-indazole is commonly supplied at a minimum purity of 97% . In contrast, the simpler analog 3-chloro-1H-indazole (CAS 29110-74-5) is available at 99% purity . The 2% difference in purity may be relevant for applications requiring ultra-high purity, but the 97% specification is adequate for most research uses.

Purity Quality Control Procurement

Price Comparison: 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole vs. 3-Chloro-1H-indazole

The price per gram of 3-chloro-1-pyridin-4-ylmethyl-1H-indazole is approximately ¥2833.00 . The simpler analog 3-chloro-1H-indazole is significantly cheaper, at approximately ¥118.00 per gram . The cost differential reflects the added synthetic complexity of installing the pyridin-4-ylmethyl group.

Cost-Effectiveness Procurement Budgeting

Structural Differentiation: Chloro and Pyridinylmethyl Substituents Impact on Physicochemical Properties

3-Chloro-1-pyridin-4-ylmethyl-1H-indazole exhibits a calculated XLogP of 3.1 and 2 hydrogen bond acceptors [1]. The absence of a 3-chloro group (as in 1-pyridin-4-ylmethyl-1H-indazole) would reduce lipophilicity, while the presence of the pyridin-4-ylmethyl group at N1 introduces a basic nitrogen capable of hydrogen bonding . These differences in LogP and H-bonding capacity can significantly affect solubility and target engagement in biological systems.

Physicochemical Properties Structural Analysis SAR

Synthetic Utility: A Versatile Building Block for Kinase Inhibitor Development

The 3-chloro substituent serves as a handle for further derivatization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions . The pyridin-4-ylmethyl group can engage in key interactions with kinase ATP-binding pockets, as demonstrated in indazole-based pan-Pim inhibitors where similar motifs achieve picomolar biochemical potency [1]. While direct biological data for this specific compound is limited in public literature, its structural features position it as a promising intermediate in kinase inhibitor programs.

Medicinal Chemistry Kinase Inhibitors Building Blocks

Best Research and Industrial Application Scenarios for 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole


Medicinal Chemistry: Synthesis of Kinase Inhibitor Leads

Use 3-chloro-1-pyridin-4-ylmethyl-1H-indazole as a core scaffold in the design and synthesis of ATP-competitive kinase inhibitors. The 3-chloro substituent allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, while the pyridin-4-ylmethyl group can mimic the adenine ring of ATP, as demonstrated in pan-Pim inhibitor programs [1].

Chemical Biology: Probe Development for Target Identification

Employ the compound as a starting point for developing chemical probes to investigate kinase signaling pathways. The pyridin-4-ylmethyl moiety can be functionalized to incorporate affinity tags (e.g., biotin) or fluorescent reporters, enabling pull-down experiments and cellular imaging .

Process Chemistry: Intermediate for Scale-Up Synthesis

Due to its defined purity profile (97-98%) and commercial availability in multi-gram quantities, 3-chloro-1-pyridin-4-ylmethyl-1H-indazole serves as a reliable intermediate for the synthesis of more complex drug candidates. Its handling and storage are straightforward, with no special hazardous classifications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-1-pyridin-4-ylmethyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.